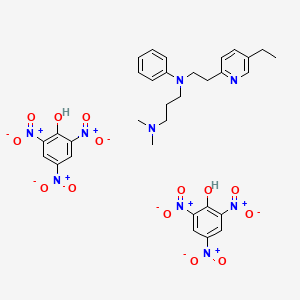
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate is a complex organic compound with a unique structure that combines pyridine and aniline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the aniline moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including its role as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, proteins, and other biological macromolecules.
Pathways: The compound may act as a catalyst, facilitating specific chemical reactions by lowering the activation energy and stabilizing transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in acylation reactions.
4-(Dimethylamino)pyridine: Employed in various organic transformations like the Baylis-Hillman reaction and Dakin-West reaction.
2-[2-(Dimethylamino)ethoxy]pyridine: Utilized in gas chromatography and other analytical techniques.
Uniqueness
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate stands out due to its complex structure, which combines pyridine and aniline derivatives, making it versatile for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
97155-42-5 |
|---|---|
Molekularformel |
C32H35N9O14 |
Molekulargewicht |
769.7 g/mol |
IUPAC-Name |
N'-[2-(5-ethylpyridin-2-yl)ethyl]-N,N-dimethyl-N'-phenylpropane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H29N3.2C6H3N3O7/c1-4-18-11-12-19(21-17-18)13-16-23(15-8-14-22(2)3)20-9-6-5-7-10-20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-12,17H,4,8,13-16H2,1-3H3;2*1-2,10H |
InChI-Schlüssel |
QGRQYQLOSWZXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCN(CCCN(C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



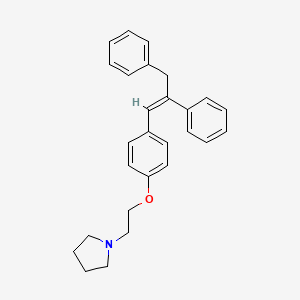


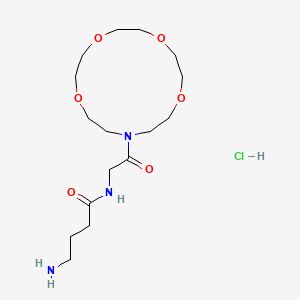
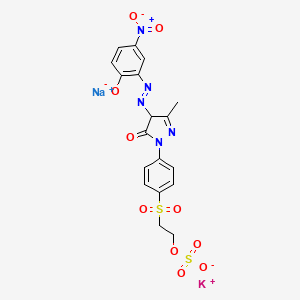
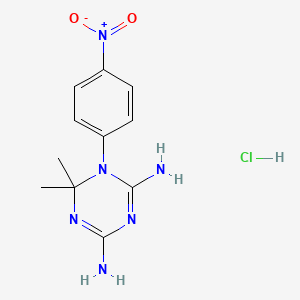
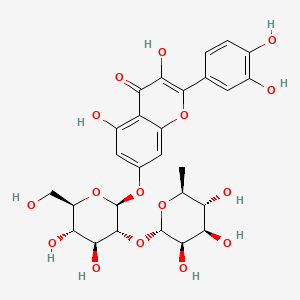
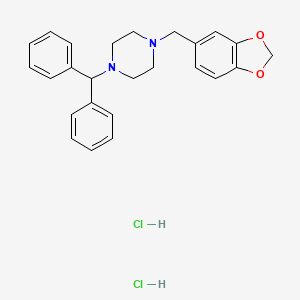

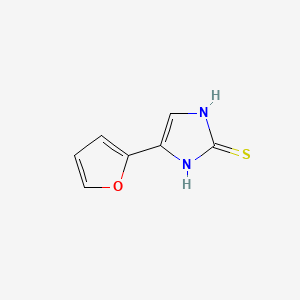
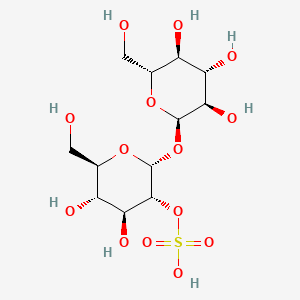
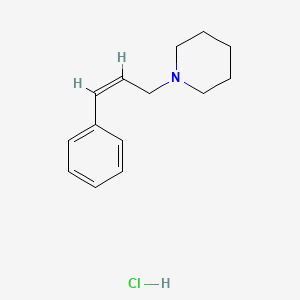
![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
